molecular formula C21H24N2O4 B5185019 2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No. B5185019
M. Wt: 368.4 g/mol
InChI Key: WNRKBPUFWJEJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is a chemical compound that belongs to the class of amide derivatives. It is also known as MPCCA and has been extensively studied for its potential therapeutic applications in various fields of research.

Mechanism of Action

The mechanism of action of MPCCA involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. MPCCA has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. MPCCA also inhibits the activation of Akt, a protein kinase that regulates cell proliferation and survival. Furthermore, MPCCA has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells.
Biochemical and Physiological Effects
MPCCA has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, MPCCA induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In inflammatory cells, MPCCA reduces the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neuronal cells, MPCCA reduces oxidative stress and inflammation, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

MPCCA has several advantages for lab experiments, including its high purity and yield, its stability, and its ability to inhibit various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. However, MPCCA also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for MPCCA research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other fields of research, such as cardiovascular disease and metabolic disorders, and the determination of its optimal dosage and administration route for clinical use. Furthermore, the use of MPCCA in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of MPCCA involves several steps, including the reaction of 4-methoxyphenol with chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 2-(1-piperidinylcarbonyl)phenylamine to obtain the final product, MPCCA. The synthesis of MPCCA has been optimized to yield high purity and yield, making it suitable for various research applications.

Scientific Research Applications

MPCCA has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, MPCCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, MPCCA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, MPCCA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-16-9-11-17(12-10-16)27-15-20(24)22-19-8-4-3-7-18(19)21(25)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRKBPUFWJEJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-[2-(piperidin-1-ylcarbonyl)phenyl]acetamide

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